

Application Notes and Protocols for Utilizing ONC1-13B in Combination Therapy Studies

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Compound of Interest

Compound Name: ONC1-13B

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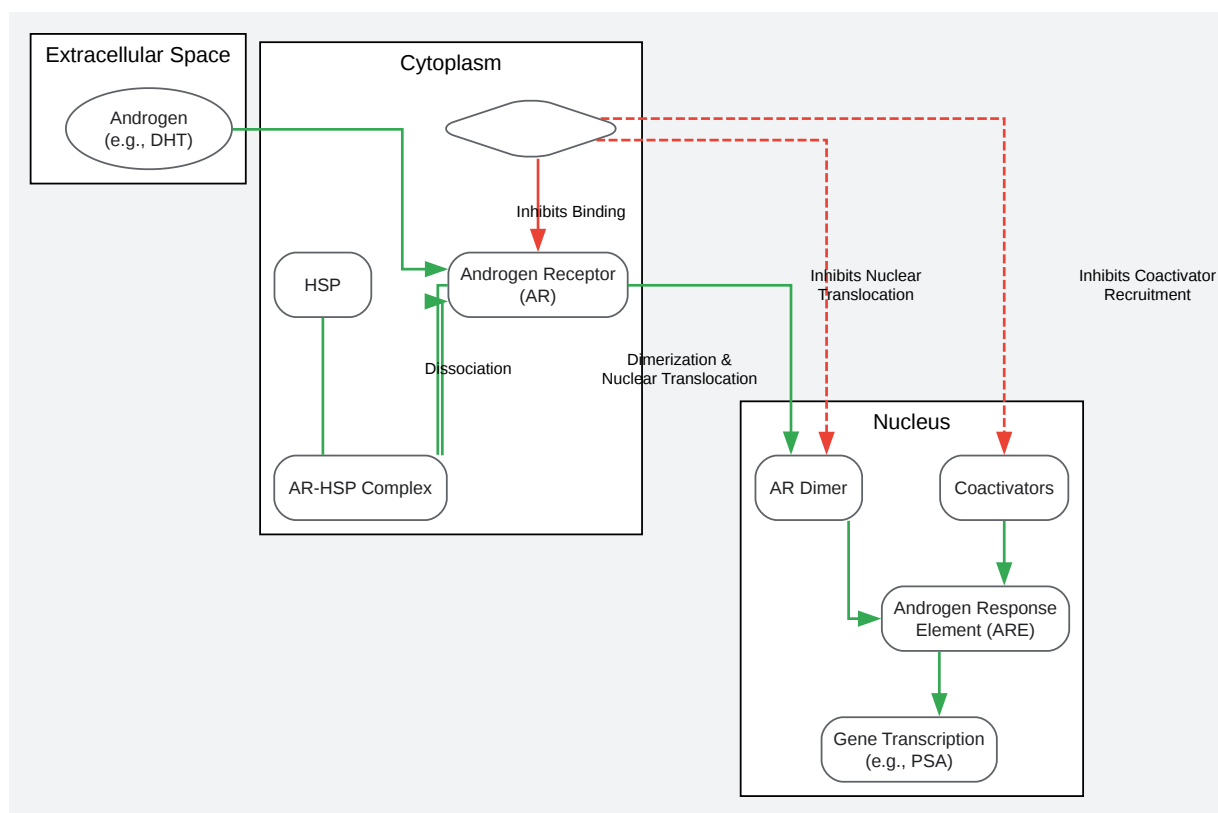
Introduction

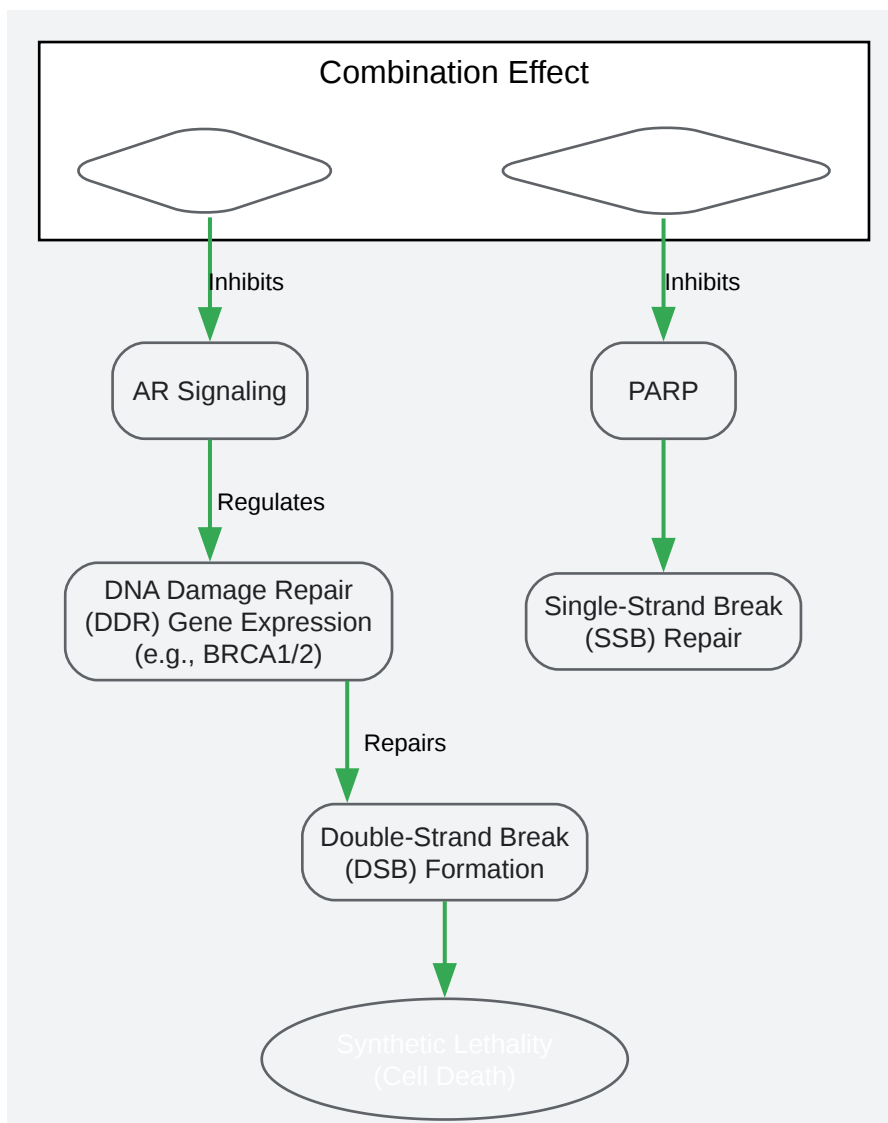
ONC1-13B is a novel, nonsteroidal antiandrogen that functions as a potent antagonist of the androgen receptor (AR).^{[1][2][3]} Its mechanism of action, similar to second-generation antiandrogens like enzalutamide and apalutamide, involves inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and disrupting the formation of the coactivator complex.^{[1][2][3]} Preclinical studies have demonstrated its efficacy in prostate cancer models, showing inhibition of tumor growth and suppression of prostate-specific antigen (PSA) expression.^{[1][2]} A key characteristic of **ONC1-13B** is its significantly lower induction of cytochrome P450 3A4 (CYP3A4) activity compared to other antiandrogens, suggesting a reduced potential for drug-drug interactions.^{[2][3]} This favorable pharmacological profile makes **ONC1-13B** a promising candidate for use in combination therapies to enhance anti-cancer efficacy and overcome resistance.

These application notes provide a framework for designing and conducting preclinical studies to evaluate **ONC1-13B** in combination with other therapeutic agents. Due to the limited availability of published combination studies specifically involving **ONC1-13B**, the following protocols and data tables are based on established methodologies and findings from studies with other second-generation antiandrogens. These should be considered as representative examples to guide experimental design.

Mechanism of Action and Rationale for Combination Therapy

ONC1-13B exerts its anti-cancer effects by disrupting the androgen receptor signaling pathway, which is a key driver in prostate cancer.





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References

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